

Compound of InterestCompound Name: *Dasycarpol*Cat. No.: *B1163860*

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictamnine, a furoquinoline alkaloid isolated from the root bark of *Dictamnus dasycarpus* Turcz. and other plants of the Rutaceae family, has garnered

Introduction

Dictamnine (4-methoxyfuro[2,3-b]quinoline) is a key bioactive constituent of Cortex Dictamni, a well-known traditional Chinese medicine used for its a

Traditional Uses

In Traditional Chinese Medicine (TCM), Cortex Dictamni, the dried root bark of *Dictamnus dasycarpus*, is known as Bai Xian Pi.^{[1][2]} It is characterize

Primary Traditional Functions:

- **Clearing Heat and Drying Dampness:** Used for conditions attributed to damp-heat, such as skin lesions with exudation, jaundice, and urinary difficu
- **Dispelling Wind and Relieving Itching:** A primary application is in the treatment of various skin ailments characterized by itching, such as eczema, u

Traditional Preparations: The most common method of preparation is decoction.^{[4][5]} The dried root bark is boiled in water, and the resulting liquid is

- **Typical Oral Decoction Dosage:** 6–12 grams of the dried bark per day.^[1]
- **Common Herbal Combinations:** For eczema, it is often combined with other herbs like Ku Shen (*Sophora Flavescens Radix*) and Di Fu Zi (*Kochiae*

Pharmacology of Dictamnine

Dictamnine exhibits a broad spectrum of pharmacological activities, which are summarized below.

Anticancer Activity

Dictamnine has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are mu

Signaling Pathways Involved in Anticancer Activity:

- **HIF-1 α and Slug Signaling:** Dictamnine has been shown to inhibit the proliferation, migration, and invasion of cancer cells, as well as promote apop
- **PI3K/AKT/mTOR Signaling:** This pathway, crucial for cell growth and survival, is a target of dictamnine. By inhibiting this pathway, dictamnine can s
- **MAPK Signaling:** The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival that is modulated

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```

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

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Treatment: Treat the cells with various concentrations of dictamnine and a vehicle control.

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Incubation: Incubate the treated cells for 24, 48, or 72 hours.

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/ml.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway

This protocol provides a general framework for investigating the effect of dictamnine on the NF-κB signaling pathway.

Methodology:

- Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with dictamnine for a specified time, with or without a control.
- Protein Extraction: Lyse the cells and quantify the protein concentration.
-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-

- Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF- κ B pathway proteins.

- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines the general procedure for quantifying apoptosis induced by dictamnine.

Methodology:

- Cell Treatment: Treat cancer cells with dictamnine at various concentrations for a defined period.

- Cell Harvesting: Collect both adherent and floating cells.

- Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide.

- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Annexin V-positive/PI-negative cells: Early apoptotic cells.

 - Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

- Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Conclusion and Future Directions

Dictamnine is a pharmacologically active natural product with a rich history in traditional medicine and sign:

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